molecular formula C24H15BrN2 B15336037 4-(4-Bromophenyl)-2-phenylbenzo[h]quinazoline

4-(4-Bromophenyl)-2-phenylbenzo[h]quinazoline

Cat. No.: B15336037
M. Wt: 411.3 g/mol
InChI Key: TYXDCXOCOZJHCU-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-phenylbenzo[h]quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2-phenylbenzo[h]quinazoline typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method includes the use of 4-bromobenzaldehyde and 2-phenylbenzo[h]quinazoline-4-one as starting materials. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection and purification techniques such as recrystallization or chromatography are crucial for obtaining high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2-phenylbenzo[h]quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced quinazoline derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-2-phenylbenzo[h]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including cell cycle arrest, apoptosis, or inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-quinazolin-4(3H)-one
  • 2-(4-Chlorophenyl)-quinazolin-4(3H)-one
  • 4-(4-Chlorophenyl)-2-phenylbenzo[h]quinazoline

Uniqueness

4-(4-Bromophenyl)-2-phenylbenzo[h]quinazoline is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both bromophenyl and phenyl groups attached to the benzo[h]quinazoline core provides distinct properties compared to other quinazoline derivatives .

Properties

Molecular Formula

C24H15BrN2

Molecular Weight

411.3 g/mol

IUPAC Name

4-(4-bromophenyl)-2-phenylbenzo[h]quinazoline

InChI

InChI=1S/C24H15BrN2/c25-19-13-10-17(11-14-19)22-21-15-12-16-6-4-5-9-20(16)23(21)27-24(26-22)18-7-2-1-3-8-18/h1-15H

InChI Key

TYXDCXOCOZJHCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC4=CC=CC=C43)C(=N2)C5=CC=C(C=C5)Br

Origin of Product

United States

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